N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a bis-amide derivative characterized by a central oxalamide linker connecting two aromatic moieties: a 3-chloro-4-fluorophenyl group and a 1-ethyl-tetrahydroquinoline-substituted ethyl chain. The ethyl group on the tetrahydroquinoline may enhance lipophilicity and metabolic stability compared to shorter alkyl chains like methyl .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O2/c1-2-26-11-3-4-15-12-14(5-8-19(15)26)9-10-24-20(27)21(28)25-16-6-7-18(23)17(22)13-16/h5-8,12-13H,2-4,9-11H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGGMTIRBZJNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H22ClFN2O2
- Molecular Weight : 348.84 g/mol
This compound features a chloro-substituted phenyl group and a tetrahydroquinoline moiety, which contribute to its unique chemical reactivity and biological properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Enzyme Modulation : The compound has been shown to interact with several enzymes, potentially acting as an inhibitor or modulator. This interaction can influence metabolic pathways and cellular signaling.
- Anticancer Activity : Preliminary studies suggest that this oxalamide derivative may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of halogenated phenyl groups enhances its binding affinity to target proteins involved in cancer progression.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate cytokine production is under investigation.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549). |
| Study 2 | Reported anti-inflammatory activity in animal models of arthritis. |
| Study 3 | Investigated the compound's role as a potential inhibitor of specific kinases involved in cancer signaling pathways. |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Intermediate Compounds : Reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to create an oxalamide precursor.
- Coupling Reaction : The intermediate is then coupled with 1-ethyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine.
Future Directions
Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future studies include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : To better understand the molecular interactions and pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of the target compound are compared below with three analogs:
- Compound A: N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (PubChem analog) .
- Compound B : N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28, ) .
- Compound C : N1-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 29, ) .
Structural and Functional Differences
Alkyl Substituents on Tetrahydroquinoline: The target compound features a 1-ethyl group on the tetrahydroquinoline, whereas Compound A has a 1-methyl group. Compounds B and C lack the tetrahydroquinoline moiety entirely, instead incorporating a 4-methoxyphenethyl group, which introduces electron-donating methoxy functionality.
Aromatic Ring Substitutions: The target compound and Compound A share a 3-chloro-4-fluorophenyl group, combining halogenated electron-withdrawing effects. Compound B retains the 3-chloro-4-fluorophenyl group but pairs it with a 4-methoxyphenethyl group, contrasting with the target’s tetrahydroquinoline. Compound C replaces the 4-fluoro substituent with a 4-methyl group, reducing electronegativity and altering steric interactions .
Key Findings
Halogen Effects : The 3-chloro-4-fluorophenyl group in the target compound and Compound B provides strong electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme inhibition.
Alkyl Chain Impact : The ethyl group in the target compound likely offers superior metabolic stability over Compound A’s methyl group, reducing oxidative dealkylation susceptibility.
Methoxy vs. Tetrahydroquinoline: Compound B’s 4-methoxyphenethyl group introduces polarizability but lacks the conformational rigidity of the tetrahydroquinoline in the target compound, which may restrict rotational freedom and enhance binding specificity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
